Methyl thiazolo[5,4-b]pyridine-2-carboxylate

Purity Procurement Quality Control

Methyl thiazolo[5,4-b]pyridine-2-carboxylate (CAS 1507491-46-4) is a heterocyclic building block comprising a thiazole ring fused to a pyridine, with a methyl ester substituent at the 2‑position. This scaffold is central to numerous bioactive molecules, including kinase inhibitors and anti‑fibrotic agents.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21
CAS No. 1507491-46-4
Cat. No. B2844286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiazolo[5,4-b]pyridine-2-carboxylate
CAS1507491-46-4
Molecular FormulaC8H6N2O2S
Molecular Weight194.21
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(S1)N=CC=C2
InChIInChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h2-4H,1H3
InChIKeyAYJNPYJYXPAOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl thiazolo[5,4-b]pyridine-2-carboxylate (CAS 1507491-46-4): Core Properties and Procurement Baseline


Methyl thiazolo[5,4-b]pyridine-2-carboxylate (CAS 1507491-46-4) is a heterocyclic building block comprising a thiazole ring fused to a pyridine, with a methyl ester substituent at the 2‑position . This scaffold is central to numerous bioactive molecules, including kinase inhibitors and anti‑fibrotic agents [1]. The compound is supplied as a research‑grade intermediate with a baseline purity of 97% (HPLC) and a molecular weight of 194.21 g·mol⁻¹, making it a low‑molecular‑weight entry point for structure‑activity relationship (SAR) exploration .

Scaffold Thiazolo[5,4-b]pyridine core for kinase inhibitor SAR
Purity Research-grade HPLC purity supports reliable coupling reactions
MW Low molecular weight scaffold aids fragment elaboration and MS tracking

Why Methyl thiazolo[5,4-b]pyridine-2-carboxylate Cannot Be Casually Replaced by In‑Class Analogs


Thiazolo[5,4-b]pyridine derivatives exhibit exquisite sensitivity to the nature and position of substituents; even seemingly conservative changes (e.g., methyl → ethyl ester, or introduction of a 5‑fluoro group) substantially alter physicochemical properties, reactivity, and biological target engagement [1]. The methyl ester is not merely a placeholder but a strategic choice that balances lipophilicity, steric demand, and hydrolytic lability—factors that direct downstream derivatization efficiency and ultimately the success of lead‑optimisation campaigns . Consequently, indiscriminate substitution with a close analog risks compromising synthetic yield, purity profiles, and SAR interpretability.

Ester interchange (methyl to ethyl) alters hydrolysis kinetics and may reduce downstream coupling yields
Thiazolopyridine substituent sensitivity shifts target engagement and SAR interpretability
Close analogs risk compromised purity profiles and require re-validation of synthetic routes

Quantitative Differentiation Guide for Methyl thiazolo[5,4-b]pyridine-2-carboxylate vs. Its Closest Analogs


Higher Commercial Purity vs. Ethyl Ester Reduces Purification Burden

Commercially sourced methyl thiazolo[5,4‑b]pyridine‑2‑carboxylate consistently exhibits higher baseline purity than its direct ethyl ester analog. Supplier certificates of analysis report a minimum purity of 97% (HPLC) for the methyl ester , whereas the ethyl ester is typically offered at 95% purity . This 2‑percentage‑point difference reduces the need for additional purification steps before use in sensitive catalytic or medicinal chemistry workflows.

Purity comparison
Data to verify
+2% purity (97% vs 95% ethyl ester)
Reduces purification burden before use
Vendor CoA; verify lot-specific purity
Purity Procurement Quality Control

Lower Molecular Weight Accelerates Structure‑Based Design Cycles

With a molecular weight of 194.21 g·mol⁻¹, methyl thiazolo[5,4‑b]pyridine‑2‑carboxylate is ~7% lighter than the corresponding ethyl ester (208.24 g·mol⁻¹) [1]. This lower mass is advantageous in fragment‑based drug discovery, where every atom matters for ligand efficiency metrics, and facilitates mass‑spectrometric analysis of reaction progression.

Molecular weight
Reported
−14.03 g·mol⁻¹ (−6.7% lighter)
Supports ligand efficiency indices
Calculated from molecular formula
Molecular Weight Lead Optimisation Fragment-Based Screening

Optimised Lipophilicity (XLogP3 = 1.8) Balances Permeability and Solubility

The methyl ester displays a computed XLogP3‑AA value of 1.8 [1]. Although a direct experimental logP for the ethyl ester is not available, the additional methylene group in the ethyl analog is expected to increase logP by approximately 0.5 units based on established fragment‑based prediction rules [2]. This places the methyl ester in a more favorable lipophilicity range for CNS‑drug‑like properties and aqueous solubility, critical for both in vitro assay compatibility and in vivo pharmacokinetics.

Lipophilicity
Class-level
XLogP3 1.8 vs ~2.3 (ethyl ester)
Lower risk of promiscuous binding
Class-level prediction; experimental logP not available
Lipophilicity ADME Physicochemical Properties

Superior Hydrolytic Lability Enables Milder Derivatisation to the Carboxylic Acid

Methyl esters undergo alkaline hydrolysis approximately 1.5–3‑fold faster than their ethyl counterparts under identical conditions, a trend attributed to reduced steric hindrance at the carbonyl carbon [1]. In the specific context of thiazolo[5,4‑b]pyridine‑2‑carboxylates, this translates to a reported hydrolysis yield of 86.3% for the methyl ester (NaOH, H₂O/MeOH, rt, 12 h) , whereas analogous conditions for the ethyl ester afford ~80% conversion within the same timeframe (class‑level estimate). This kinetic advantage permits milder reaction conditions and shorter processing times during scale‑up.

Hydrolysis yield
Reported
86.3% yield (~1.5× rate vs ethyl ester)
Enables milder hydrolysis conditions
Cross-study comparison; confirm under specific conditions
Ester Hydrolysis Synthetic Efficiency Functional Group Interconversion

High‑Value Application Scenarios for Methyl thiazolo[5,4-b]pyridine-2-carboxylate Driven by Quantitative Evidence


Fragment‑Based Lead Generation Campaigns

The low molecular weight (194.21 g·mol⁻¹) and moderate lipophilicity (XLogP3 = 1.8) make the methyl ester an ideal fragment for screening cascades, where high ligand efficiency and aqueous solubility are paramount [1]. Its 97% purity ensures that hit‑confirmation assays are not confounded by impurities .

Kinase‑Focused Library Synthesis

Thiazolo[5,4‑b]pyridine is a recognised kinase‑hinge‑binding motif. The methyl ester provides a convenient handle for rapid amide library generation via direct aminolysis or two‑step hydrolysis‑coupling, as demonstrated in the synthesis of 31 c‑KIT inhibitor analogs [1]. The superior purity and consistent supply reduce variability in SAR tables.

Large‑Scale Preparation of Carboxylic Acid Intermediates

The enhanced hydrolytic lability of the methyl ester (86% isolated yield under mild conditions) allows efficient conversion to the corresponding carboxylic acid, a key intermediate for API synthesis [1]. This step benefits from lower energy consumption and shorter cycle times compared to the ethyl ester.

Computational Chemistry and Virtual Screening Input

The well‑defined computed descriptors (e.g., topological PSA = 80.3 Ų, H‑bond acceptors = 5) facilitate seamless integration into pharmacophore‑ and docking‑based virtual screens, where accuracy depends on reliable chemical input [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low-MW scaffold with moderate lipophilicity
Assay-compatible purity and solubility
Kinase-focused library synthesis
Hinge-binding motif with methyl ester handle
Supply consistency and SAR reproducibility
Carboxylic acid intermediate preparation
Methyl ester hydrolysis profile
Conversion efficiency under mild conditions
Computational virtual screening
Defined computed descriptors
Accuracy of pharmacophore/docking input
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